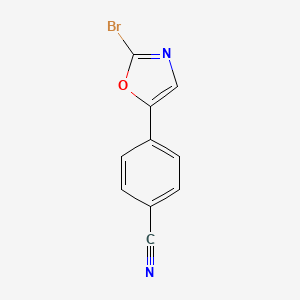
4-(2-Bromooxazol-5-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromooxazol-5-yl)benzonitrile is an organic compound with the molecular formula C10H5BrN2O It features a benzonitrile group attached to a brominated oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromooxazol-5-yl)benzonitrile typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromoacetophenone can react with formamide under acidic conditions to form 2-bromo-5-oxazole.
Nitrile Group Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction. For example, 4-bromobenzonitrile can be used as a starting material, which undergoes a substitution reaction with the oxazole derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromooxazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the oxazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(2-Bromooxazol-5-yl)benzonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of oxazole derivatives with biological targets. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromooxazol-5-yl)benzonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminooxazol-5-yl)benzonitrile: This compound has an amino group instead of a bromine atom, which can significantly alter its reactivity and biological activity.
4-(5-Bromothiophen-2-yl)benzonitrile: This compound features a thiophene ring instead of an oxazole ring, leading to different electronic properties and reactivity.
Uniqueness
4-(2-Bromooxazol-5-yl)benzonitrile is unique due to the presence of both a brominated oxazole ring and a benzonitrile group. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C10H5BrN2O |
|---|---|
Peso molecular |
249.06 g/mol |
Nombre IUPAC |
4-(2-bromo-1,3-oxazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H5BrN2O/c11-10-13-6-9(14-10)8-3-1-7(5-12)2-4-8/h1-4,6H |
Clave InChI |
DMDWALQZMQWKEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=CN=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)

![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)
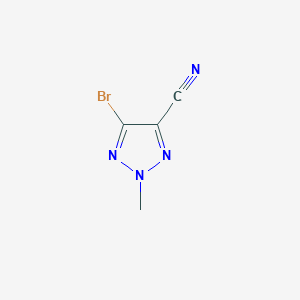
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)
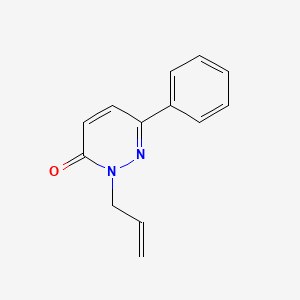
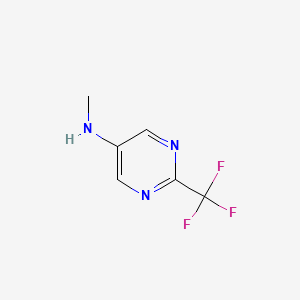
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)

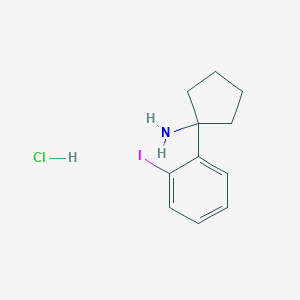


![3,6-Diazabicyclo[3.2.0]heptan-7-one](/img/structure/B12951750.png)
